molecular formula C9H13Cl2N3O2 B1430053 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride CAS No. 1443981-04-1

3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride

Cat. No.: B1430053
CAS No.: 1443981-04-1
M. Wt: 266.12 g/mol
InChI Key: RHUWDZPNSHZEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride typically involves the nitration of tetrahydroquinoline derivatives followed by amination and subsequent conversion to the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amination processes, followed by purification steps to obtain the dihydrochloride salt. These methods are optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of tetrahydroquinoline, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a nitro group and an amine group within the tetrahydroquinoline structure. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-nitro-5,6,7,8-tetrahydroquinolin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.2ClH/c10-7-1-2-9-6(3-7)4-8(5-11-9)12(13)14;;/h4-5,7H,1-3,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUWDZPNSHZEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=N2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride
Reactant of Route 2
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride
Reactant of Route 3
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride
Reactant of Route 4
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride
Reactant of Route 5
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride
Reactant of Route 6
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.